3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
CAS No.: 866728-37-2
Cat. No.: VC4351735
Molecular Formula: C28H27N3O2
Molecular Weight: 437.543
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866728-37-2 |
|---|---|
| Molecular Formula | C28H27N3O2 |
| Molecular Weight | 437.543 |
| IUPAC Name | 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C28H27N3O2/c1-17-6-9-20(10-7-17)15-31-16-23-27(21-11-8-18(2)19(3)12-21)29-30-28(23)22-13-25(32-4)26(33-5)14-24(22)31/h6-14,16H,15H2,1-5H3 |
| Standard InChI Key | RRQDUXNWNCVSND-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC(=C(C=C5)C)C |
Introduction
The compound 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline family, a class of heterocyclic compounds known for their diverse biological and pharmacological properties. These compounds have been extensively studied for their potential therapeutic applications, including phosphodiesterase (PDE) inhibition, anti-inflammatory activity, and neurological effects.
Biological Activity
Pyrazoloquinoline derivatives, including this compound, exhibit a broad spectrum of biological activities:
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PDE9 Inhibition:
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Neurological Applications:
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Anti-inflammatory and Antiviral Properties:
Synthetic Pathways
The synthesis of pyrazoloquinolines typically involves multistep reactions using quinoline derivatives and hydrazines:
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Pathway Example:
Mechanism of Action
The compound’s mechanism of action is linked to its interaction with biological targets:
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PDE9 Inhibition:
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GABAA_AA Receptor Modulation:
Pharmacological Potential
This compound demonstrates significant promise as a therapeutic agent:
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Urological Disorders:
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Neurological Disorders:
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Anti-inflammatory Applications:
| Therapeutic Area | Mechanism | Potential Applications |
|---|---|---|
| Urology | PDE9 inhibition | Overactive bladder, dysuria |
| Neurology | GABA receptor modulation | Anxiety, epilepsy |
| Inflammation | Adenosine A3 receptor modulation | Anti-inflammatory therapies |
Challenges and Future Directions
Despite its potential, challenges remain in optimizing the compound’s pharmacokinetic properties:
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Limited aqueous solubility may affect bioavailability.
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Further studies are needed to evaluate toxicity and long-term safety.
Future research should focus on:
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Enhancing solubility through prodrug strategies.
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Conducting in vivo studies to confirm efficacy and safety profiles.
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